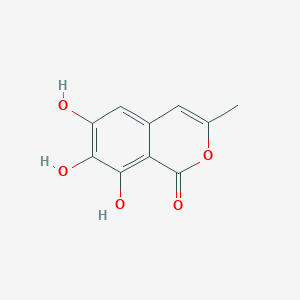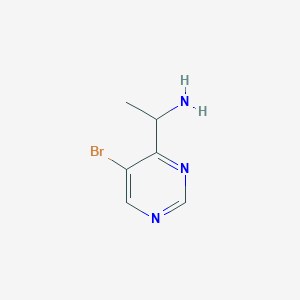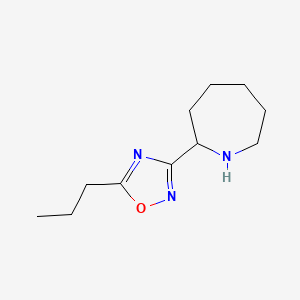
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole est un composé hétérocyclique qui a suscité un intérêt en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé se compose d'un cycle oxadiazole substitué par un groupe azépane et un groupe propyle, ce qui contribue à ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de dérivés d'azépane avec des oxydes de nitrile, ce qui conduit à la formation du cycle oxadiazole. Les conditions de réaction incluent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile et de catalyseurs comme la triéthylamine pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle du 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole peut impliquer une synthèse à grande échelle utilisant des réactions de cyclisation similaires. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés d'oxadiazole avec différents états d'oxydation.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le cycle oxadiazole en formes plus réduites.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Catalyseurs : Triéthylamine, palladium sur carbone.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés d'oxadiazole avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de réduction peuvent produire des composés hétérocycliques plus saturés .
Applications de la recherche scientifique
Le 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique dans diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies des maladies, conduisant à des effets thérapeutiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Azépan-2-yl-quinoléine : Un autre composé hétérocyclique avec un cycle azépane, connu pour ses applications thérapeutiques potentielles.
3-(Azépan-2-yl)-5-propylisoxazole : Un composé structurellement similaire avec un cycle isoxazole au lieu d'un cycle oxadiazole.
Unicité
Le 3-(Azépan-2-yl)-5-propyl-1,2,4-oxadiazole est unique en raison de sa combinaison spécifique des cycles azépane et oxadiazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3 |
Clé InChI |
MOKODIYQKLXQED-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NO1)C2CCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


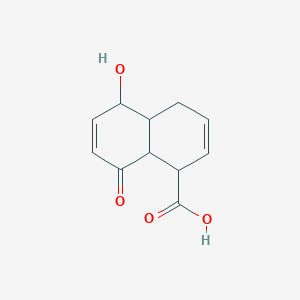
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
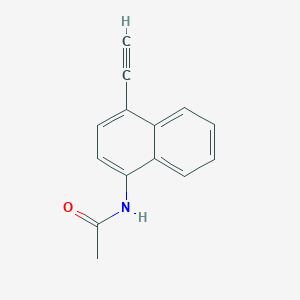

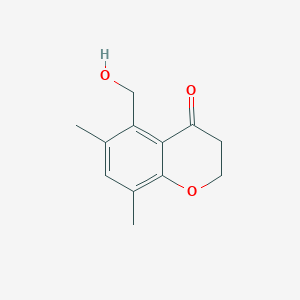


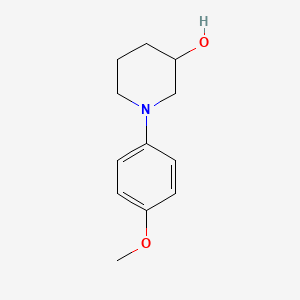
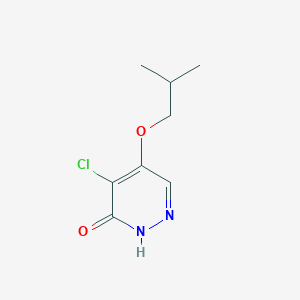


![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
